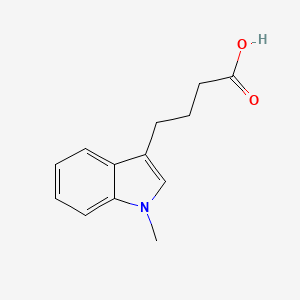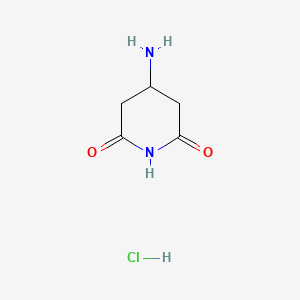
3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Mécanisme D'action
Target of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
The imidazole ring is a key structural component in many biologically active compounds, suggesting it plays a crucial role in their interaction with biological targets .
Biochemical Pathways
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The imidazole ring’s presence in many drugs suggests it may contribute to their pharmacokinetic properties .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The properties of imidazole derivatives may be influenced by factors such as ph and temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride typically involves the cyclization of amido-nitriles under mild conditions. This process can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . The reaction conditions are generally tolerant to a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve solvent-free conditions, which are considered green chemical methods. These methods can be performed on neutral or weakly acidic alumina, allowing for efficient and environmentally friendly synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazoline oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions are typically mild, allowing for the preservation of the imidazole ring structure .
Major Products Formed
The major products formed from these reactions include imidazoline oxides, amines, and various substituted imidazole derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent with an imidazole ring structure.
Metronidazole: A bactericidal agent that includes an imidazole ring.
Uniqueness
3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents .
Propriétés
IUPAC Name |
3-imidazol-1-yl-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-6(7(10)11)4-9-3-2-8-5-9;/h2-3,5-6H,4H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAPFBYSZAHSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(2,5-Dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2934045.png)

![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)


![2-[(4-chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934051.png)
![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2934054.png)

![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B2934059.png)

![4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2934064.png)



